
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a 4-bromobutyl group and a 1-phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Bromination of Butane: The starting material, butane, undergoes bromination to form 1-bromobutane.
Friedel-Crafts Alkylation: The 1-bromobutane is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-bromobutyl)benzene.
Vinylation: The final step involves the vinylation of 1-(4-bromobutyl)benzene with styrene in the presence of a base, such as potassium tert-butoxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The double bond in the 1-phenylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 1-(4-hydroxybutyl)-4-(1-phenylethenyl)benzene.
Oxidation: Formation of 1-(4-bromobutyl)-4-(1-phenylethenyl)benzoic acid.
Reduction: Formation of 1-(4-bromobutyl)-4-(1-phenylethyl)benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorobutyl)-4-(1-phenylethenyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromobutyl)-4-(1-phenylethyl)benzene: Similar structure but with a saturated alkyl group instead of the vinyl group.
1-(4-Bromobutyl)-4-(1-phenylethynyl)benzene: Similar structure but with an ethynyl group instead of the vinyl group.
Uniqueness
1-(4-Bromobutyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a bromobutyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
392333-38-9 |
|---|---|
Molekularformel |
C18H19Br |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
1-(4-bromobutyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C18H19Br/c1-15(17-8-3-2-4-9-17)18-12-10-16(11-13-18)7-5-6-14-19/h2-4,8-13H,1,5-7,14H2 |
InChI-Schlüssel |
GFQMTZWLQYUDOU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



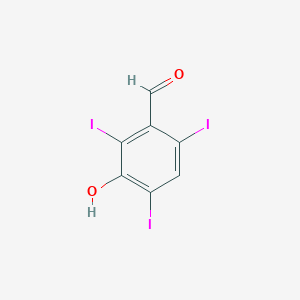
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
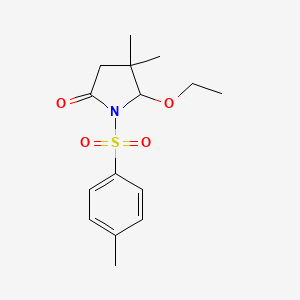

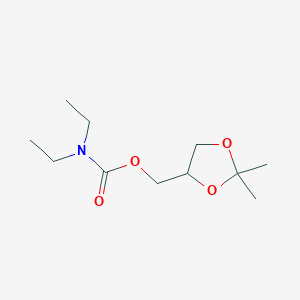
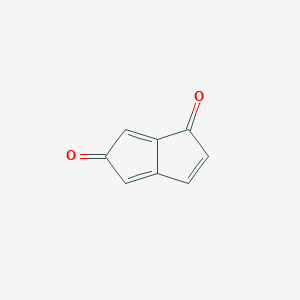
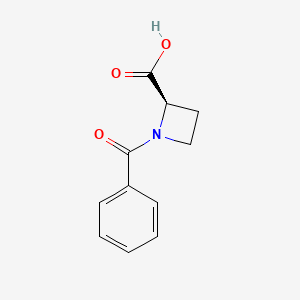
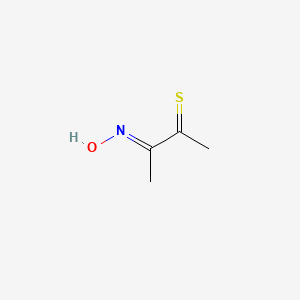
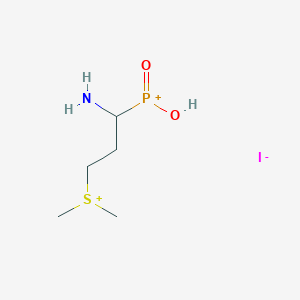
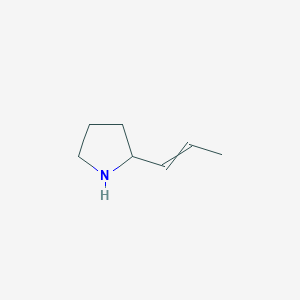
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)

